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Compound of Interest

Compound Name: DDO-2093

Cat. No.: B11932793

The following tables summarize the biochemical potencies of DDO-2093 and other MLL1-
WDRS5 inhibitors, as determined by various in vitro assays.

Table 1: MLL1-WDRS5 Interaction Inhibition

Binding
Compound Assay Type IC50 (nM) Affinity (Kd/Ki, Reference
nM)
DDO0O-2093 Not Specified 8.6 11.6 (Kd) [4]
MM-401 FP 0.9 <1 (Ki) [5][6]
MM-589 Not Specified 0.90 <1 (Ki) [71[81[9]
Peptide )
OICR-9429 64 (Kdisp) 93 (KD) [10][11]

Displacement

Table 2: MLL1 Histone Methyltransferase (HMT) Activity Inhibition

Compound IC50 (pM) Reference
DDO0O-2093 Not Reported

MM-401 0.32 [5][6]
MM-589 0.0127 [71[8][9]
OICR-9429 Not Reported
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Signaling Pathway and Mechanism of Inhibition

The MLL1 complex, through its interaction with WDR5, catalyzes the trimethylation of H3K4,
leading to the transcriptional activation of target genes such as HOXA9 and MEIS1, which are
crucial for leukemogenesis. Small molecule inhibitors disrupt the MLL1-WDRS5 protein-protein
interaction, thereby preventing the assembly of a functional MLL1 complex and subsequent
H3K4 methylation.
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Caption: MLL1-WDRS5 signaling pathway and point of inhibition.

Experimental Protocols

The characterization of MLL1-WDRS5 inhibitors relies on various biochemical assays. Below are
detailed methodologies for key experiments.
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Fluorescence Polarization (FP) Competitive Binding
Assay

This assay is used to determine the binding affinity of inhibitors to WDR5 by measuring the
displacement of a fluorescently labeled tracer peptide derived from the MLL1 WDR5-interacting
(WIN) motif.

Protocol:

e Reagents:

[¢]

Assay Buffer: 0.1 M phosphate, 25 mM KCI, 0.01% Triton, pH 6.5.[12]

[¢]

WDRS5 Protein: Truncated WDR5 (residues 23-334) is expressed and purified.[1]

o

Tracer: A fluorescently labeled peptide derived from the MLL1 WIN motif.

o

Inhibitor: Serial dilutions of the test compound (e.g., DDO-2093, MM-401).
e Procedure:

o To a 96-well plate, add WDR5 protein at a fixed concentration.

o

Add the fluorescently labeled tracer peptide at a fixed concentration.

Add serial dilutions of the inhibitor.

o

[¢]

Incubate the plate at room temperature on a shaker.

[¢]

Measure fluorescence polarization using a suitable plate reader.
» Data Analysis:

o The decrease in fluorescence polarization is proportional to the displacement of the tracer
by the inhibitor.

o IC50 values are calculated by fitting the data to a dose-response curve.
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Caption: Workflow for a fluorescence polarization competitive binding assay.

In Vitro Histone Methyltransferase (HMT) Assay

This assay measures the enzymatic activity of the MLL1 complex and the inhibitory effect of the
compounds.
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Protocol:

e Reagents:

[¢]

HMT Assay Buffer: 50 mM HEPES pH 7.8, 100 mM NacCl, 1.0 mM EDTA, 5% glycerol.[1]

[¢]

MLL1 Complex: Reconstituted complex of MLL1, WDR5, RbBP5, and ASH2L (0.5 uM).[5]

[e]

Substrate: H3 10-residue peptide (50 puM).[1]

o

Cofactor: 3H-S-adenosylmethionine (1.5 pCi).[1]

[¢]

Inhibitor: Serial dilutions of the test compound.

e Procedure:

[e]

Pre-assemble the WDR5/RbBP5/ASH2L complex.
o Add the inhibitor at various concentrations and incubate for 2-5 minutes.[1]

o Initiate the reaction by adding the MLL1 protein, H3 peptide substrate, and 3H-S-
adenosylmethionine.

o Incubate at 22 °C.[1]

o Stop the reaction and measure the incorporation of the 3H label into the H3 peptide using
a scintillation counter.

o Data Analysis:
o The reduction in 3H incorporation indicates inhibition of HMT activity.

o IC50 values are determined from dose-response curves.

AlphaLISA-Based MLL HMT Functional Assay

A newer, homogeneous assay format for measuring HMT activity that was developed and
optimized for the evaluation of compounds like MM-589.[7][13]
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Protocol (General Outline):

e Principle: This assay uses AlphaLISA (Amplified Luminescent Proximity Homogeneous
Assay) technology. A biotinylated histone H3 substrate is captured by streptavidin-coated
Donor beads, and a specific antibody for the methylated histone product binds to Acceptor
beads. When the substrate is methylated by the MLL1 complex, the Donor and Acceptor
beads are brought into proximity, generating a chemiluminescent signal.

e Procedure:

o The MLL1 complex, biotinylated H3 substrate, S-adenosylmethionine (SAM), and the
inhibitor are incubated together.

o Anti-methylated H3 antibody conjugated to Acceptor beads and streptavidin-coated Donor
beads are added.

o After another incubation period, the plate is read on an AlphaScreen-capable plate reader.
o Data Analysis:
o Adecrease in the AlphaLISA signal corresponds to the inhibition of the MLL1 HMT activity.

o IC50 values are calculated from the resulting dose-response curves.

Summary

DDO-2093 is a potent inhibitor of the MLL1-WDRS5 interaction with nanomolar efficacy.[4] When
compared to other well-characterized inhibitors, its performance in disrupting the protein-
protein interaction is comparable to other leading compounds like MM-401 and MM-589.[5][8]
While MM-401 and MM-589 have demonstrated direct inhibition of the MLL1 complex's
methyltransferase activity in the sub-micromolar and low nanomolar range respectively, similar
data for DDO-2093 is not as readily available in the public domain.[5][8] The choice of inhibitor
for research or therapeutic development will depend on the specific requirements for potency,
cell permeability, and pharmacokinetic properties. The experimental protocols outlined in this
guide provide a basis for the continued discovery and characterization of novel MLL1-WDR5
inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDRS5 Protein—Protein
Interaction - PMC [pmc.ncbi.nim.nih.gov]

2. MLL1/WDRS5 complex in leukemogenesis and epigenetic regulation - PMC
[pmc.ncbi.nlm.nih.gov]

3. A Novel Multi-Tiered Hybrid Virtual Screening Pipeline for the Discovery of WDR5-MLL1
Interaction Disruptors in Precision Cancer Therapy - PMC [pmc.ncbi.nim.nih.gov]

4. Discovery of a potent MLL1 and WDRS5 protein-protein interaction inhibitor with in vivo
antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

5. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC
[pmc.ncbi.nlm.nih.gov]

6. medchemexpress.com [medchemexpress.com]

7. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589)
Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL)
Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

8. medchemexpress.com [medchemexpress.com]
9. medchemexpress.com [medchemexpress.com]

10. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPa N-terminal leukemia -
PMC [pmc.ncbi.nim.nih.gov]

11. selleckchem.com [selleckchem.com]

12. Analysis of the Binding of Mixed Lineage Leukemia 1 (MLL1) and Histone 3 Peptides to
WD Repeat Domain 5 (WDR5) for the Design of Inhibitors of the MLL1-WDRS5 Interaction -
PMC [pmc.ncbi.nim.nih.gov]

13. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589)
Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL)
Protein-Protein Interaction. - National Genomics Data Center (CNCB-NGDC)
[ngdc.cncb.ac.cn]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b11932793?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5180416/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5180416/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4013350/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4013350/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12529130/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12529130/
https://pubmed.ncbi.nlm.nih.gov/34225179/
https://pubmed.ncbi.nlm.nih.gov/34225179/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3965208/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3965208/
https://www.medchemexpress.com/mm-401.html
https://pubmed.ncbi.nlm.nih.gov/28603984/
https://pubmed.ncbi.nlm.nih.gov/28603984/
https://pubmed.ncbi.nlm.nih.gov/28603984/
https://www.medchemexpress.com/MM-589.html
https://www.medchemexpress.com/literature/mm-589-a-cell-permeable-inhibitor-of-wdr5-mll-protein-protein-interaction.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4511833/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4511833/
https://www.selleckchem.com/products/oicr-9429.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4289617/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4289617/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4289617/
https://ngdc.cncb.ac.cn/openlb/publication/OLB-PM-28603984
https://ngdc.cncb.ac.cn/openlb/publication/OLB-PM-28603984
https://ngdc.cncb.ac.cn/openlb/publication/OLB-PM-28603984
https://ngdc.cncb.ac.cn/openlb/publication/OLB-PM-28603984
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11932793?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

 To cite this document: BenchChem. [Quantitative Comparison of Inhibitor Potency].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11932793#ddo-2093-versus-other-mll1-wdr5-
inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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